Ethidium monoazide bromide
Ethidium monoazide bromide
Ethidium monoazide is a fluorescent photoafinity label nucleic acid stain that binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis. Ethidium monoazide bromide is relatively impermeant to live cells, it selectively labels DNA in dead cells in a mixed population of live and dead cells. The fluorescence of ethidium monoazide is weak, but the intensity increases ~15-fold upon binding to DNA with excitation/emission maxima of ~504/600 nm.
Brand Name:
Vulcanchem
CAS No.:
58880-05-0
VCID:
VC21191157
InChI:
InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H
SMILES:
CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-]
Molecular Formula:
C21H18BrN5
Molecular Weight:
420.3 g/mol
Ethidium monoazide bromide
CAS No.: 58880-05-0
Cat. No.: VC21191157
Molecular Formula: C21H18BrN5
Molecular Weight: 420.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Ethidium monoazide is a fluorescent photoafinity label nucleic acid stain that binds covalently to nucleic acids both in solution and in cells that have compromised membranes after photolysis. Ethidium monoazide bromide is relatively impermeant to live cells, it selectively labels DNA in dead cells in a mixed population of live and dead cells. The fluorescence of ethidium monoazide is weak, but the intensity increases ~15-fold upon binding to DNA with excitation/emission maxima of ~504/600 nm. |
|---|---|
| CAS No. | 58880-05-0 |
| Molecular Formula | C21H18BrN5 |
| Molecular Weight | 420.3 g/mol |
| IUPAC Name | 8-azido-5-ethyl-6-phenylphenanthridin-5-ium-3-amine;bromide |
| Standard InChI | InChI=1S/C21H17N5.BrH/c1-2-26-20-12-15(22)8-10-18(20)17-11-9-16(24-25-23)13-19(17)21(26)14-6-4-3-5-7-14;/h3-13,22H,2H2,1H3;1H |
| Standard InChI Key | GHUXAYLZEGLXDA-UHFFFAOYSA-N |
| SMILES | CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] |
| Canonical SMILES | CC[N+]1=C2C=C(C=CC2=C3C=CC(=CC3=C1C4=CC=CC=C4)N=[N+]=[N-])N.[Br-] |
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